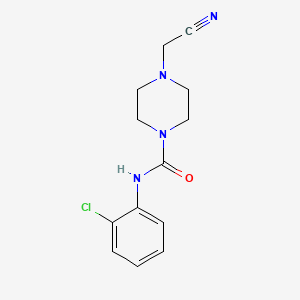
Propan-2-yl 2-(3-carbamoylindol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-(3-carbamoylindol-1-yl)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of indole-3-acetic acid, a naturally occurring plant hormone.
Mecanismo De Acción
The mechanism of action of propan-2-yl 2-(3-carbamoylindol-1-yl)acetate is not fully understood. However, it is believed to act as an agonist for the indole-3-acetic acid receptor, which is involved in various physiological processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
Propan-2-yl 2-(3-carbamoylindol-1-yl)acetate has been shown to have various biochemical and physiological effects. In plants, it has been demonstrated to promote cell division and elongation, as well as enhance root growth. In cancer cells, it has been found to induce apoptosis, a programmed cell death process. In animal models, it has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using propan-2-yl 2-(3-carbamoylindol-1-yl)acetate in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for the study of propan-2-yl 2-(3-carbamoylindol-1-yl)acetate. One direction is to further investigate its potential applications in agriculture, medicine, and material science. Another direction is to elucidate its mechanism of action and optimize its use in various applications. Additionally, there is a need for more studies to evaluate its safety and toxicity.
Métodos De Síntesis
The synthesis of propan-2-yl 2-(3-carbamoylindol-1-yl)acetate involves the reaction of indole-3-acetic acid with isopropyl chloroacetate in the presence of a base such as triethylamine. The reaction proceeds through an esterification process, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
Propan-2-yl 2-(3-carbamoylindol-1-yl)acetate has been studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, it has been shown to promote plant growth and development. In medicine, it has been investigated for its anticancer and anti-inflammatory properties. In material science, it has been explored for its potential use as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
propan-2-yl 2-(3-carbamoylindol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)19-13(17)8-16-7-11(14(15)18)10-5-3-4-6-12(10)16/h3-7,9H,8H2,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHWLELPSIYGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C=C(C2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(3-carbamoylindol-1-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B7560033.png)

![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)
![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)
![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)
![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)

![2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)
![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)
![5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)